molecular formula C25H44N8O10 B1335365 Lys-Gln-Ala-Gly-Asp-Val CAS No. 80755-87-9

Lys-Gln-Ala-Gly-Asp-Val

Cat. No. B1335365
CAS RN: 80755-87-9
M. Wt: 616.7 g/mol
InChI Key: AFAFFVKJJYBBTC-UHFFFAOYSA-N
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Description

“Lys-Gln-Ala-Gly-Asp-Val” is a cell adhesion peptide . It is used to study the adhesion of platelets to neutrophils via the integrin glycoproteins gpIIb/IIIa . It is also a potent adhesion ligand for smooth muscle cells (SMCs) .


Molecular Structure Analysis

The empirical formula for “this compound” is C25H44N8O10 . Its molecular weight is 616.66 . It is the six most carboxyl-terminal amino acids in the fibrinogen γ-chain sequence .


Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . It is suitable for LC/MS techniques .

Scientific Research Applications

Peptide Structure and Function

  • The amino acid sequence Lys-Gln-Ala-Gly-Asp-Val has been identified in various proteins and peptides with diverse functions. For instance, in the structure of sarcine adenylate kinase from skeletal muscle, similar sequences play a role in enzymatic activity and protein stability (Heil et al., 1974).
  • Another example is the mitochondrial aspartate aminotransferase of pig heart, where a similar sequence is part of the structure surrounding the coenzyme binding lysine, indicating a role in enzymatic catalysis (Kagamiyama et al., 1975).

Role in Protein-Peptide Interactions

  • Sequences like this compound are also important in protein-peptide interactions. For example, in bovine plasma high-molecular-weight kininogen, a similar sequence forms part of a glycopeptide portion, which suggests a role in protein interactions and functional modulation (Han et al., 1976).

Implications in Molecular Biology and Biochemistry

  • In molecular biology, these sequences are often involved in the structure and function of enzymes. For instance, in rabbit bone marrow, a glutaredoxin with a similar sequence has been studied for its role in enzymatic reactions and cellular processes (Hopper et al., 1989).
  • In the study of barley proteins, sequences including this compound were identified in lysine-rich proteins, indicating their significance in plant protein structure and potentially in nutritional quality (Svendsen et al., 1980).

Mechanism of Action

“Lys-Gln-Ala-Gly-Asp-Val” mediates cell adhesion through the α2bβ3 integrin . It is a potent adhesion ligand for smooth muscle cells (SMCs) .

properties

IUPAC Name

2-[[2-[[2-[2-[[5-amino-2-(2,6-diaminohexanoylamino)-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N8O10/c1-12(2)20(25(42)43)33-24(41)16(10-19(36)37)31-18(35)11-29-21(38)13(3)30-23(40)15(7-8-17(28)34)32-22(39)14(27)6-4-5-9-26/h12-16,20H,4-11,26-27H2,1-3H3,(H2,28,34)(H,29,38)(H,30,40)(H,31,35)(H,32,39)(H,33,41)(H,36,37)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAFFVKJJYBBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404916
Record name Lys-Gln-Ala-Gly-Asp-Val
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80755-87-9
Record name Lys-Gln-Ala-Gly-Asp-Val
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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